N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group attached to an acetamide moiety, which is further linked to a pyridazinyl-thio group. The presence of both pyridine and pyridazine rings in its structure contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloropyridine with hydrazine to form pyridazine. This intermediate is then reacted with benzyl bromide to introduce the benzyl group. The final step involves the formation of the thioacetamide linkage through a nucleophilic substitution reaction with a suitable thiol reagent under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under mild to moderate conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism by which N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functionalities and exhibit similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry for their pharmacological properties
Uniqueness
N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is unique due to the presence of both pyridine and pyridazine rings, which contribute to its diverse reactivity and potential for multiple applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development .
Biological Activity
N-benzyl-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Molecular Structure and Characteristics:
- Molecular Formula: C₁₉H₁₅N₅OS
- Molecular Weight: 377.4 g/mol
- CAS Number: 1203227-88-6
The compound features a thioacetamide group linked to a pyridazine derivative, which is believed to contribute to its biological activity.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl-2-acetamidoacetamides exhibit potent anticonvulsant properties. In particular, studies have shown that modifications in the structure can significantly enhance efficacy. For example, the introduction of various heteroatoms at specific positions resulted in compounds with improved electroshock-induced seizure protection in animal models. Notably, compounds such as N-benzyl-2-acetamido-3-methoxypropionamide demonstrated an ED50 value of 8.3 mg/kg in mice, comparable to established anticonvulsants like phenytoin (ED50 = 6.5 mg/kg) .
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction.
- Receptor Modulation: It could also modulate receptor activity on cell surfaces, influencing cellular responses to external signals.
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as pyridazine and benzyl halides . Variations in the synthetic route can lead to different derivatives with distinct biological profiles.
Case Studies and Research Findings
-
Anticonvulsant Efficacy:
- A study evaluated several derivatives of N-benzyl compounds for their anticonvulsant effects, highlighting the importance of structural modifications for enhancing activity .
- The protective index (PI) for some derivatives was found to be significantly higher than that of phenytoin, suggesting a favorable safety profile.
- Antibacterial Potential:
Properties
IUPAC Name |
N-benzyl-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(20-12-14-6-2-1-3-7-14)13-24-18-10-9-16(21-22-18)15-8-4-5-11-19-15/h1-11H,12-13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYSJVZSOGBGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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